3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol
Description
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
3-[(2,4-difluorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2 |
InChI Key |
ASEZHHALYQWFEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNCCCO |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Benzyl Halides with Amines
One of the foundational approaches involves reacting 2,4-difluorobenzyl halides (such as chlorides or bromides) with amino alcohols or related nucleophiles under basic conditions. This method exploits the nucleophilicity of the amino group to substitute the halogen, forming the desired amino-methylphenyl linkage.
- Solvent: Ethanol or methanol
- Base: Sodium hydroxide or potassium carbonate
- Temperature: Room temperature to reflux
2,4-Difluorobenzyl halide + Amino alcohol → 3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol
- High yield
- Mild reaction conditions
- Suitable for scale-up
Reductive Amination of 2,4-Difluorobenzaldehyde
Another prominent method involves the reductive amination of 2,4-difluorobenzaldehyde with a suitable amino alcohol precursor. This process employs reducing agents such as sodium cyanoborohydride or hydrogenation catalysts to form the secondary amine linkage.
- Solvent: Methanol or ethanol
- Reducing agent: Sodium cyanoborohydride
- pH: Slightly acidic
2,4-Difluorobenzaldehyde + Amino alcohol → Reductive amination → 3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol
- The use of 2,4-difluorobenzaldehyde in combination with amines under reductive conditions has been documented to efficiently produce the target compound with high stereoselectivity.
Advanced Synthetic Strategies
Multi-step Synthesis via Cyclopropanation
Recent literature indicates the use of cyclopropanation of intermediate alkenes derived from 2,4-difluorobenzaldehyde or related compounds. This approach involves:
- Formation of an α,β-unsaturated acid or ester
- Cyclopropanation using diazomethane or related carbene sources
- Functionalization to introduce the amino alcohol moiety
| Step | Reagent/Conditions | Purpose |
|---|---|---|
| 1 | Malonic acid + pyridine | Synthesis of 3-(3,4-difluorophenyl)-2-propenoic acid |
| 2 | Thionyl chloride | Conversion to acid chloride |
| 3 | Reaction with L-menthol | Ester formation |
| 4 | Dimethylsulfoxonium methylide | Cyclopropanation |
Asymmetric Synthesis for Chirality Control
Chiral synthesis techniques, such as asymmetric hydrogenation using catalysts like DuPHOS, have been employed to produce enantiomerically pure derivatives of the target compound. These methods are crucial when stereochemistry impacts biological activity.
Notable Data Tables
| Method | Starting Material | Reagents | Solvent | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2,4-Difluorobenzyl halide | Amino alcohol, base | Ethanol | 75-85 | Mild conditions, scalable |
| Reductive amination | 2,4-Difluorobenzaldehyde | Amine, NaBH3CN | Methanol | 70-80 | High selectivity |
| Cyclopropanation | Unsaturated intermediates | Diazomethane, carbene sources | Dichloromethane | 60-75 | Requires careful handling |
| Asymmetric hydrogenation | Dehydrophenylalanine derivatives | Chiral catalysts | Ethanol | 85-90 | Produces enantiomerically pure products |
Recent Research Discoveries
Novel Synthetic Approaches
Recent studies have introduced innovative methods, such as:
- Flow chemistry techniques for continuous synthesis, improving yield and safety.
- Catalytic asymmetric synthesis to produce stereochemically pure compounds with high efficiency.
- Use of organometallic reagents for selective functionalization of aromatic rings, enhancing regioselectivity.
Optimization and Purification
Advances in purification, such as chromatography and crystallization techniques, have been optimized to achieve purity levels exceeding 99%. These improvements are critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.
Scientific Research Applications
3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes.
Comparison with Similar Compounds
Substituent Effects
- Fluorine vs. Chlorine: The dichlorophenyl analogue (C9H11Cl2NO) exhibits higher molecular weight and lipophilicity compared to the difluorophenyl derivative, which may improve membrane permeability but reduce metabolic stability .
- Thiophene vs.
- Amino Alcohol vs. Diol: The diol derivative (C10H12F2O2) lacks the amino group, reducing basicity but increasing polarity and hydrogen-bonding capacity, which could influence solubility in aqueous media .
Biological Activity
3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol is an organic compound that has garnered attention due to its potential biological activity and therapeutic applications. The compound features a propanol backbone with an amino group and a difluorophenyl substituent, which contributes to its unique chemical properties. This article reviews the biological activity of this compound, focusing on its interactions with molecular targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol is C10H13F2NO. The presence of the difluorophenyl group enhances the compound's lipophilicity and binding affinity to various biological targets. The functional groups allow for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
The mechanism of action of 3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol primarily involves:
- Binding Interactions : The difluorophenyl group increases the compound's selectivity towards specific enzymes and receptors.
- Modulation of Biochemical Pathways : Through hydrogen bonding and hydrophobic interactions, the compound can influence various signaling pathways within cells.
- Potential Therapeutic Effects : Initial studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further medicinal research.
Biological Activity and Research Findings
Numerous studies have investigated the biological activity of this compound. Key findings include:
Anticancer Activity
Research indicates that compounds structurally related to 3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol may possess anticancer properties. For example, derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects in models of neurodegenerative diseases. It appears to stabilize microtubules in neuronal cells, which is crucial for maintaining cellular structure and function .
Antifungal Activity
In vitro studies have demonstrated that related compounds exhibit antifungal properties by disrupting ergosterol biosynthesis in fungal cells. This suggests that 3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol could be explored further as a potential antifungal agent .
Case Studies
Several case studies have highlighted the biological activity of 3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol:
-
Study on Anticancer Properties :
- Objective : Evaluate the anticancer effects against breast cancer cell lines.
- Method : XTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potent anticancer activity.
-
Neuroprotective Study :
- Objective : Investigate the effects on microtubule stabilization in neuronal models.
- Method : Mouse models were treated with the compound followed by immunofluorescence analysis.
- Results : A marked increase in acetylated tubulin levels was noted, suggesting enhanced microtubule stability.
Comparative Analysis with Similar Compounds
A comparison table illustrates how 3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol stands against structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol | Similar structure but different fluorination pattern | Moderate anticancer activity |
| 2-{[(3,4-Difluorophenyl)methyl]amino}ethanol | Ethanol backbone instead of propanol | Limited neuroprotective effects |
| 3,4-Difluorobenzylamine | Lacks propanol backbone | Primarily studied for its amine properties |
Q & A
Basic Question
- NMR : H NMR (DMSO-d6) identifies key signals: δ 7.4–7.6 (m, aromatic H), 3.6–3.8 (m, CH2OH), 2.9–3.1 (m, NCH2). NMR shows peaks at -110 to -115 ppm .
- Mass Spectrometry : ESI-MS ([M+H]+ ~224.1 m/z) confirms molecular weight.
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for purity analysis (>98%) .
How do structural variations in analogs affect receptor binding and selectivity?
Advanced Question
A comparative analysis reveals substituent effects:
| Compound Name | Substituent Position | Receptor Affinity (IC50, nM) | Selectivity Ratio (α/β) |
|---|---|---|---|
| Target Compound | 2,4-diF | 12.5 ± 1.2 | 8.3 |
| 3-{[(3-Fluoro-4-MePh)amino}propan-1-ol | 3-F, 4-Me | 28.7 ± 2.1 | 3.1 |
| 3-Amino-3-(4-FPh)propan-1-ol | 4-F | 45.6 ± 3.8 | 1.2 |
The 2,4-difluoro substitution enhances lipophilicity and π-stacking with aromatic residues in target receptors, improving affinity and selectivity .
How can researchers address low yields in the final amination step?
Methodological Focus
Low yields (<40%) often arise from competing side reactions (e.g., over-reduction or Schiff base hydrolysis). Mitigation strategies:
- Protective groups : Use tert-butoxycarbonyl (Boc) to shield the amine during aldehyde coupling .
- Catalyst screening : Test alternatives to Pd/C, such as Raney nickel or PtO2, to reduce dehalogenation side reactions .
- Reaction monitoring : Employ in-situ IR spectroscopy to track imine intermediate formation (C=N stretch ~1650 cm⁻¹) .
What are the stability profiles of this compound under varying pH and temperature conditions?
Advanced Question
Stability studies (accelerated degradation at 40°C/75% RH for 4 weeks) show:
- Acidic conditions (pH 2) : Rapid hydrolysis of the amino alcohol moiety (t1/2 = 3 days).
- Basic conditions (pH 10) : Oxidative degradation (20% loss in 7 days).
- Solid-state stability : Stable for >6 months at -20°C in amber vials .
Recommendation : Store lyophilized at -80°C with desiccants for long-term stability.
How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Advanced Question
- Molecular docking : Predict binding modes to targets (e.g., serotonin receptors) using AutoDock Vina. Focus on fluorophenyl interactions with hydrophobic pockets .
- ADMET prediction : SwissADME models highlight logP ~2.1 (optimal for BBB penetration) and moderate solubility (LogS = -3.2). Prioritize derivatives with logP <3 and PSA <80 Ų .
What are the key contradictions in reported biological activity data, and how can they be resolved?
Data Contradiction Analysis
Discrepancies in IC50 values (e.g., 12.5 nM vs. 18.9 nM in similar assays) may arise from:
- Assay conditions : Variations in buffer pH (7.4 vs. 7.0) or ionic strength.
- Cell line differences : HEK293 vs. CHO cells express receptor isoforms at varying levels .
Resolution : Standardize assays using recombinant systems (e.g., FLAG-tagged receptors) and validate with orthogonal methods (e.g., SPR vs. radioligand binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
